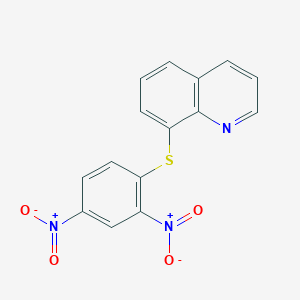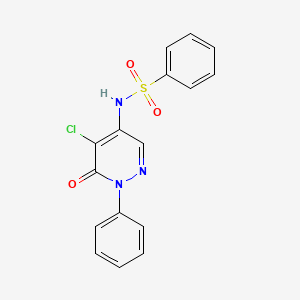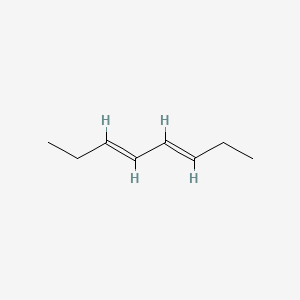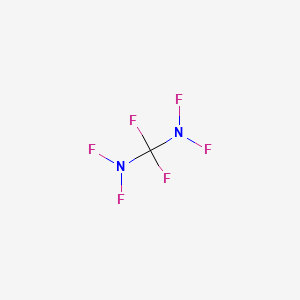
Hexafluoromethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexafluoromethanediamine, also known as bis(difluoroamino)difluoromethane, is a chemical compound with the formula CF₆N₂. It is characterized by its unique structure, which includes six fluorine atoms and two nitrogen atoms bonded to a central carbon atom.
Méthodes De Préparation
The synthesis of hexafluoromethanediamine typically involves the reaction of difluoroamine with tetrafluoromethane under specific conditions. The reaction is carried out in the presence of a catalyst, often a metal fluoride, at elevated temperatures. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Hexafluoromethanediamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various fluorinated products. Common oxidizing agents include oxygen and fluorine gas.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: this compound can participate in substitution reactions where one or more fluorine atoms are replaced by other atoms or groups. .
Applications De Recherche Scientifique
Hexafluoromethanediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds and as a precursor for the preparation of fluorinated polymers.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of fluorinated biomolecules.
Medicine: The compound’s unique properties make it a candidate for use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: This compound is used in the production of specialty chemicals and materials, including high-performance coatings and lubricants
Mécanisme D'action
The mechanism by which hexafluoromethanediamine exerts its effects is primarily related to its high fluorine content. The fluorine atoms can form strong bonds with other elements, leading to the formation of stable compounds. This stability is crucial in various applications, including the development of durable materials and effective pharmaceuticals. The molecular targets and pathways involved in its action are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparaison Avec Des Composés Similaires
Hexafluoromethanediamine can be compared to other fluorinated amines, such as trifluoromethanediamine and pentafluoromethanediamine. While all these compounds share a high fluorine content, this compound is unique due to its specific arrangement of fluorine and nitrogen atoms. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in certain applications .
Similar Compounds
- Trifluoromethanediamine (CF₃N₂)
- Pentafluoromethanediamine (CF₅N₂)
- Difluoromethanediamine (CF₂N₂)
Propriétés
Numéro CAS |
4394-93-8 |
|---|---|
Formule moléculaire |
CF6N2 |
Poids moléculaire |
154.015 g/mol |
Nom IUPAC |
N,N,N',N',1,1-hexafluoromethanediamine |
InChI |
InChI=1S/CF6N2/c2-1(3,8(4)5)9(6)7 |
Clé InChI |
OLOSSWPNZKRPRU-UHFFFAOYSA-N |
SMILES canonique |
C(N(F)F)(N(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


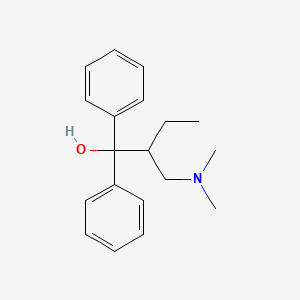
![1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide](/img/structure/B14166408.png)
![4-tert-butyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide](/img/structure/B14166411.png)

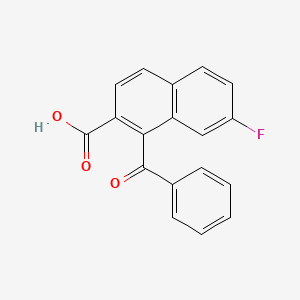
![N'-{(Z)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide](/img/structure/B14166428.png)
![[2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate](/img/structure/B14166432.png)
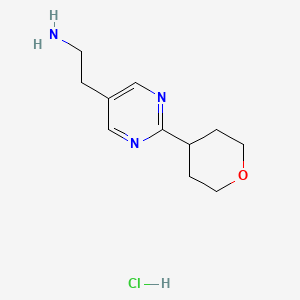
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14166445.png)
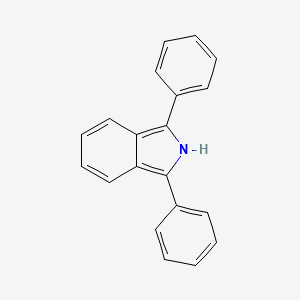
![2-[(2,2-diphenylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B14166447.png)
